1-(4-Methoxyphenyl)hexan-1-amine
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Overview
Description
1-(4-Methoxyphenyl)hexan-1-amine: is an organic compound with the molecular formula C₁₃H₂₁NO . It is characterized by the presence of a hexyl chain attached to an amine group and a methoxyphenyl group. This compound is of interest in various fields of research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)hexan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with hexylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C .
Industrial Production Methods: For industrial-scale production, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of Raney nickel as a catalyst in the hydrogenation of 1-cyano-4-methoxybenzene can produce this compound with high efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols or secondary amines.
Substitution: Various substituted amines depending on the alkyl halide used.
Scientific Research Applications
1-(4-Methoxyphenyl)hexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)hexan-1-amine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity. The compound may also inhibit or activate specific enzymes, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific context of its use .
Comparison with Similar Compounds
1-Phenylhexan-1-amine: Similar structure but lacks the methoxy group.
4-Methoxyphenethylamine: Similar aromatic structure but with a shorter alkyl chain.
1-(4-Methoxyphenyl)butan-1-amine: Similar structure but with a shorter alkyl chain
Uniqueness: 1-(4-Methoxyphenyl)hexan-1-amine is unique due to the combination of its hexyl chain and methoxyphenyl group. This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds. Its longer alkyl chain compared to 4-Methoxyphenethylamine and 1-(4-Methoxyphenyl)butan-1-amine may result in different biological activities and applications .
Properties
Molecular Formula |
C13H21NO |
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Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)hexan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-3-4-5-6-13(14)11-7-9-12(15-2)10-8-11/h7-10,13H,3-6,14H2,1-2H3 |
InChI Key |
XHRHWDRQAQNQJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC=C(C=C1)OC)N |
Origin of Product |
United States |
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